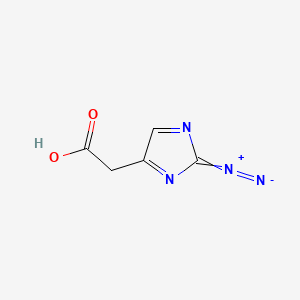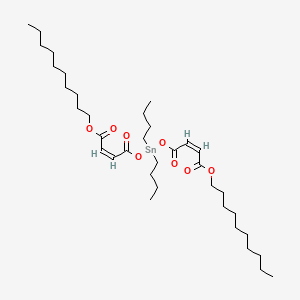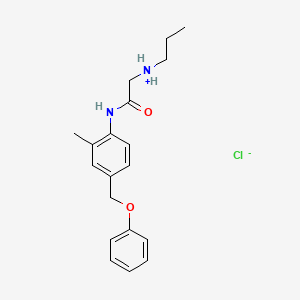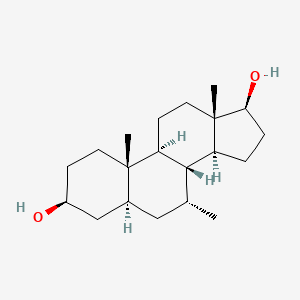
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol is a synthetic steroid belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans . The molecular formula of this compound is C20H34O2, and it has a molecular weight of 306.4828 .
Preparation Methods
The synthesis of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves multiple steps, including acetylation, reduction, ring-opening, oxidation, elimination, oximation, rearrangement, hydrolysis, and addition reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these steps to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of steroids.
Medicine: It is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency and other hormonal imbalances.
Industry: It is used in the development of new steroid-based drugs and as a precursor in the synthesis of other steroid compounds.
Mechanism of Action
The mechanism of action of 7alpha-Methyl-5alpha-androstane-3beta,17beta-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by binding to these receptors, leading to the activation or inhibition of specific signaling pathways. This compound has been implicated as a regulator of gonadotropin secretion and has effects on the HPA axis, mediated by estrogen receptor beta (ERbeta) .
Comparison with Similar Compounds
7alpha-Methyl-5alpha-androstane-3beta,17beta-diol can be compared with other similar compounds, such as:
5alpha-Androstane-3beta,17alpha-diol: This compound is a major metabolite of testosterone with androgenic activity and is involved in the regulation of gonadotropin secretion.
5alpha-Androstane-3alpha,17beta-diol: This compound is a metabolite of testosterone and has been studied for its effects on cancer cell growth and neurotoxicity.
1this compound: This compound shares a similar structure and has similar biological activities.
The uniqueness of this compound lies in its specific molecular structure and its distinct effects on androgen receptors and signaling pathways.
Properties
CAS No. |
7642-54-8 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(3S,5S,7R,8R,9S,10S,13S,14S,17S)-7,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h12-18,21-22H,4-11H2,1-3H3/t12-,13+,14+,15+,16+,17+,18+,19+,20+/m1/s1 |
InChI Key |
ABKKSPPWUYAREL-NZPOWLKHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C)O |
Canonical SMILES |
CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


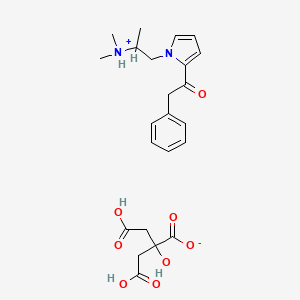
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
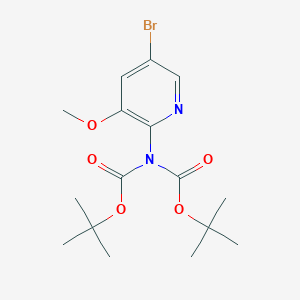


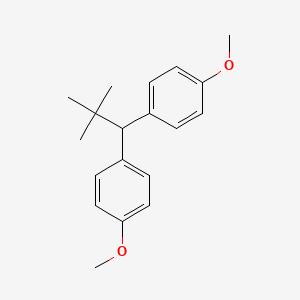
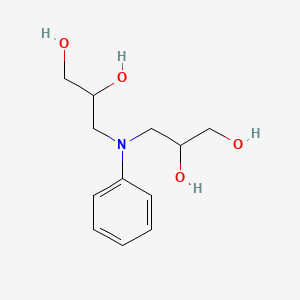
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
![1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxamide](/img/structure/B13760104.png)
